molecular formula C21H18N2O5S2 B2694911 3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 922107-18-4

3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2694911
CAS No.: 922107-18-4
M. Wt: 442.5
InChI Key: GTMJKCUPVCMFIS-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with a benzenesulfonyl group at the 3-position and a 1,3-thiazol-2-yl moiety at the N-position. The thiazole ring is further substituted with a 5-methoxy-1-benzofuran-2-yl group, distinguishing it from simpler analogs. The benzenesulfonyl group enhances electron-withdrawing properties, while the benzofuran moiety may influence π-π stacking interactions in biological systems .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S2/c1-27-15-7-8-18-14(11-15)12-19(28-18)17-13-29-21(22-17)23-20(24)9-10-30(25,26)16-5-3-2-4-6-16/h2-8,11-13H,9-10H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMJKCUPVCMFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzenesulfonyl chloride, which can be synthesized by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride . The next step involves the formation of the benzofuran and thiazole rings, which can be achieved through cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran and thiazole rings can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group on the benzofuran ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. The thiazole moiety in this compound may contribute to its potential as an anticancer agent. Studies have shown that thiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties : Compounds containing benzofuran and thiazole structures have been reported to exhibit antimicrobial activities. The presence of the benzenesulfonyl group in this compound may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth.

Anti-inflammatory Effects : The incorporation of the benzofuran moiety is associated with anti-inflammatory properties. Research has demonstrated that compounds with similar structures can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Material Science Applications

Organic Photonic Materials : The unique electronic properties of benzofuran derivatives make them suitable for applications in organic electronics. This compound may be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to exhibit fluorescence and phosphorescence.

Sensor Development : The structural characteristics of this compound suggest potential applications in sensor technology. Its ability to interact with specific ions or molecules could lead to the development of sensors for environmental monitoring or biomedical applications.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their anticancer activity. The results indicated that compounds similar to 3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting a promising lead for further development .

Case Study 2: Antimicrobial Efficacy

Research conducted on benzofuran derivatives highlighted their antimicrobial properties against Gram-positive and Gram-negative bacteria. The study found that modifications to the benzofuran structure significantly enhanced antibacterial activity, indicating that This compound could be a valuable candidate for developing new antimicrobial agents .

Case Study 3: Organic Photonic Applications

In a recent investigation into organic photonic materials, compounds featuring similar structural motifs were synthesized and tested for their photophysical properties. The findings suggested that such compounds could serve as effective emissive layers in OLEDs, demonstrating high efficiency and stability .

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The benzofuran and thiazole rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Core Structural Motifs

The target compound shares the N-(1,3-thiazol-2-yl)propanamide scaffold with multiple analogs. Key structural variations include:

  • Sulfonyl/Thioether Groups : Benzenesulfonyl (target) vs. oxadiazolylsulfanyl () or benzylsulfonyl ().
  • Thiazole Substituents : 5-Methoxybenzofuran (target) vs. phenyl (), pyridinyl (), or nitroimidazole ().

Physical and Chemical Properties

Compound Name (Example) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound* C₂₁H₁₇N₂O₄S₂ ~425.5 N/A 5-Methoxybenzofuran, Benzenesulfonyl
3-(Benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide C₁₈H₁₆N₂O₃S₂ 372.46 N/A Phenyl
3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide C₁₇H₁₄ClN₃O₃S₂ 407.89 N/A 4-Chlorophenylsulfonyl, Pyridinyl
3-(Benzylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide C₁₃H₁₅N₃O₃S₂ 325.41 N/A Benzylsulfonyl, Methylthiadiazole

Notes:

  • The benzenesulfonyl group in the target compound increases hydrophobicity compared to benzylsulfonyl () but retains similar electronic effects to chlorophenylsulfonyl ().

Key Differentiators

Substituent Effects: The 5-methoxybenzofuran group in the target compound may improve metabolic stability compared to phenyl or pyridinyl substituents. Benzenesulfonyl vs.

Molecular Weight and Solubility :

  • The target’s higher molecular weight (~425 g/mol) compared to compounds (372–407 g/mol) suggests reduced solubility, which could impact bioavailability.

Biological Activity

3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural components:

  • Benzene sulfonyl group : A sulfonamide moiety that enhances solubility and bioactivity.
  • Benzofuran ring : Known for its role in various pharmacological activities.
  • Thiazole ring : Often associated with antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The benzofuran and thiazole rings can engage in interactions with enzymes and receptors, potentially leading to inhibition or activation of various biological pathways. The sulfonyl group may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound's activity.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that compounds containing benzofuran and thiazole moieties exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against both gram-positive and gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 0.78 μg/mL to 6.25 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound also demonstrated antifungal properties against Candida albicans and Aspergillus niger, with notable inhibitory zones observed in agar diffusion assays .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Research involving related thiazole derivatives has shown cytotoxic effects against various cancer cell lines, indicating that similar mechanisms may be applicable to this compound. For example, derivatives have demonstrated significant antiproliferative effects against glioblastoma multiforme and breast adenocarcinoma cells at nanomolar concentrations .

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound:

  • Study on Antimycobacterial Activity :
    • A series of benzofuran derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Compounds similar to the target compound exhibited MIC values as low as 8 μg/mL, highlighting the potential for developing new antitubercular agents .
  • Cytotoxicity Assessment :
    • In vitro studies assessed the cytotoxicity of thiazole derivatives against various cancer cell lines. Results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxic effects, suggesting that modifications to the structure could optimize therapeutic outcomes .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMinimum Inhibitory Concentration (MIC)Reference
AntibacterialS. aureus, E. coli0.78 - 6.25 μg/mL
AntifungalC. albicans, A. nigerNot specified
AntimycobacterialM. tuberculosis8 μg/mL
CytotoxicityGlioblastoma multiformeNanomolar range

Q & A

Basic: What synthetic routes are recommended for synthesizing 3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

Thiazole Core Formation : React 5-methoxy-1-benzofuran-2-carbaldehyde with thiourea in the presence of iodine to form the 2-aminothiazole intermediate .

Sulfonylation : Introduce the benzenesulfonyl group using benzenesulfonyl chloride in a base (e.g., triethylamine) under anhydrous conditions .

Amide Coupling : Use chloroacetyl chloride or similar coupling agents (e.g., HBTU/DMAP) to link the propanamide moiety to the thiazole nitrogen .
Key Considerations :

  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Monitor reaction progress using TLC or HPLC .

Basic: How is the compound’s purity and structural integrity characterized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., benzofuran methoxy group at δ 3.8–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+^+ for C22_{22}H19_{19}N3_3O5_5S2_2: 494.0812) .
  • Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3%) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% formic acid) .

Advanced: How to design experiments to study its interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinity to targets (e.g., cyclooxygenase-2) based on sulfonamide and benzofuran motifs .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (KD values) .
  • Fluorescence Quenching Assays : Monitor changes in tryptophan fluorescence upon compound binding to assess conformational changes .

Advanced: What strategies resolve discrepancies in reported bioactivity data across studies?

Methodological Answer:

  • Standardized Assay Conditions : Control variables like pH (7.4 PBS), temperature (37°C), and solvent (DMSO ≤0.1%) to minimize variability .
  • Orthogonal Validation : Confirm activity using both enzymatic (e.g., COX-2 inhibition) and cell-based assays (e.g., apoptosis via flow cytometry) .
  • Meta-Analysis : Compare IC50_{50} values from multiple studies, adjusting for differences in cell lines (e.g., HeLa vs. MCF-7) .

Advanced: How to optimize reaction conditions for higher yield?

Methodological Answer:

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yield (>85%) .
  • Catalyst Screening : Test bases (e.g., K2_2CO3_3 vs. DBU) for sulfonylation efficiency .

Basic: What analytical techniques quantify the compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

Technique Application Sensitivity (LOD/LOQ) Reference
LC-MS/MS Plasma quantification0.1 ng/mL / 0.5 ng/mL
SPE Extraction Pre-concentration from wastewaterRecovery >90%
GC-FID Purity analysis in synthetic mixturesRSD <2%

Advanced: How to predict structure-activity relationships (SAR) using computational models?

Methodological Answer:

  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with bioactivity .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to identify critical binding residues .
  • ADMET Prediction : Estimate pharmacokinetics (e.g., logP = 3.2) using SwissADME .

Basic: What are key considerations for stability studies under varying conditions?

Methodological Answer:

  • Photostability : Expose to UV light (365 nm) for 48 hours; monitor degradation via HPLC .
  • Thermal Stability : Store at 40°C/75% RH for 4 weeks; assess decomposition products using HRMS .
  • pH-Dependent Hydrolysis : Test in buffers (pH 1–9) to identify labile bonds (e.g., sulfonamide) .

Advanced: How to analyze metabolic pathways in vitro?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human CYP450 isoforms (e.g., CYP3A4) and identify metabolites via UPLC-QTOF .
  • Reactive Metabolite Trapping : Use glutathione (GSH) to detect electrophilic intermediates .

Advanced: How to validate analytical methods for detecting degradation products?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat, light, and oxidants (H2_2O2_2) to generate impurities .
  • Method Validation Parameters :
    • Specificity : Resolve degradation peaks from the parent compound (resolution >1.5) .
    • Linearity : R2^2 >0.999 over 50–150% of the target concentration .
    • Robustness : Test column temperature (±5°C) and flow rate (±0.1 mL/min) variations .

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